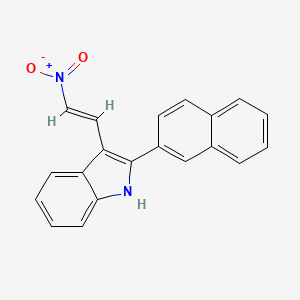

2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole

Vue d'ensemble

Description

2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a naphthalene ring and a nitrovinyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthaldehyde and indole.

Condensation Reaction: The first step involves the condensation of 2-naphthaldehyde with indole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

Nitration: The intermediate compound is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. This step introduces the nitrovinyl group into the molecule.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrovinyl group can be reduced to form amine derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) or alkyl halides.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated indole derivatives.

Applications De Recherche Scientifique

Structural Overview

The compound is characterized by:

- Naphthalene moiety : Contributes to its aromatic stability and electronic properties.

- Indole structure : Known for its biological relevance and reactivity.

- Nitrovinyl group : Imparts electrophilic characteristics, allowing for diverse chemical interactions.

This unique combination results in a compound that is not only stable but also reactive, making it suitable for various applications.

Pharmaceutical Chemistry

One of the primary areas of application for 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole is in pharmaceutical chemistry . Its structural attributes suggest potential interactions with biological targets, which could lead to therapeutic applications. Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in disease pathways, suggesting possible roles in drug development.

Potential Therapeutic Effects

Research has indicated that derivatives of this compound might exhibit:

- Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines.

- Antimicrobial activity : The nitro group is known for enhancing the antimicrobial effects of indole derivatives.

Materials Science

In addition to its pharmaceutical applications, this compound has potential uses in materials science , particularly in the development of organic semiconductors and dyes. The electronic properties conferred by the naphthalene and nitrovinyl groups can be exploited in:

- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light could be harnessed for display technologies.

- Dye-sensitized solar cells : The compound's stability and electronic properties may enhance the efficiency of these solar cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes notable analogs:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(2-Nitrovinyl)-1H-Indole | Indole ring with nitrovinyl substitution | Anticancer properties |

| 5-Nitroindole | Indole ring with a nitro group at position 5 | Antimicrobial activity |

| 4-Bromo-N-(naphthalen-2-yl)aniline | Aniline derivative with naphthalene | Potential use in dye applications |

| 3-(1H-Indol-3-yl)benzofuran-2(3H)-one | Indole-benzofuran hybrid | Antitumor activity |

This table illustrates how variations in substituents and structural features can lead to differing biological activities and chemical reactivities. The unique combination of naphthalene and nitrovinyl functionalities in this compound may confer distinct properties not found in its analogs.

Case Study 1: Anticancer Activity

A study conducted on related nitro-substituted indoles demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases, suggesting that this compound could exhibit similar mechanisms pending further investigation.

Case Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial activities of indole derivatives found that compounds with nitro groups displayed enhanced activity against gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial agents based on the structure of this compound.

Mécanisme D'action

The mechanism of action of 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The indole core can interact with various biological macromolecules, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Naphthalen-2-yl)-1H-indole: Lacks the nitrovinyl group, making it less reactive in redox reactions.

3-(2-Nitrovinyl)-1H-indole: Lacks the naphthalene ring, which may affect its electronic properties and biological activity.

2-(Phenyl)-3-(2-nitrovinyl)-1H-indole: Contains a phenyl group instead of a naphthalene ring, which may alter its chemical reactivity and biological interactions.

Uniqueness

2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both the naphthalene ring and the nitrovinyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for studying the structure-activity relationships and developing novel therapeutic agents.

Activité Biologique

2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole is a complex organic compound that combines a naphthalene moiety with an indole structure, characterized by the presence of a nitrovinyl group. This compound belongs to the class of nitro-substituted indoles, which are known for their diverse chemical reactivity and significant biological activities. The unique structural features of this compound suggest potential therapeutic applications, particularly in cancer treatment and other disease pathways.

Structural Characteristics

The structure of this compound can be represented as follows:

This compound features:

- A naphthalene ring that contributes to its hydrophobic character.

- An indole ring that is known for its biological activity.

- A nitrovinyl group that enhances its electrophilic properties, allowing it to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the indole framework through cyclization reactions.

- Introduction of the nitrovinyl group via electrophilic substitution or condensation reactions.

Several synthetic routes have been explored to optimize yield and efficiency, which are crucial for large-scale production and subsequent biological testing .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Preliminary findings suggest that this compound may exhibit selective cytotoxicity against various cancer cell lines, particularly HCT-116 (colon cancer) cells. The inhibitory concentration (IC50) values observed for some derivatives were as low as 7.1 μM, indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | 7.1 | HCT-116 (Colon) |

| 3-(2-Nitrovinyl)-1H-Indole | 10.5 | Lung |

| 5-Nitroindole | 11.9 | Breast |

These compounds demonstrate varying degrees of cytotoxicity, suggesting that structural modifications can significantly influence biological activity.

The mechanism underlying the anticancer effects of this compound involves:

- Cell cycle arrest : Active derivatives have been shown to induce cell cycle arrest at the S and G2/M phases, preventing cancer cell proliferation.

- Non-apoptotic mechanisms : Some studies suggest that the antiproliferative effects may occur through cytostatic rather than apoptotic pathways, which is particularly relevant for drug-resistant cancer cells .

Case Studies and Research Findings

Several research initiatives have focused on the biological profiling of this compound:

- Study on Anticancer Activity : A recent study evaluated a library of derivatives based on the indole structure, including this compound. The results indicated significant activity against multiple cancer cell lines with a focus on understanding the cellular mechanisms involved .

- Investigation into Enzyme Interactions : Research is ongoing to elucidate how this compound interacts with specific enzymes or receptors associated with disease pathways. Such interactions are critical for developing effective therapeutic agents .

Propriétés

IUPAC Name |

2-naphthalen-2-yl-3-(2-nitroethenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-22(24)12-11-18-17-7-3-4-8-19(17)21-20(18)16-10-9-14-5-1-2-6-15(14)13-16/h1-13,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTNZWSUCMVIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371788 | |

| Record name | 2-(2-naphthyl)-3-(2-nitrovinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94464-02-5 | |

| Record name | 2-(2-naphthyl)-3-(2-nitrovinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.